3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c21-16-3-1-2-4-17(16)22-7-9-23(10-8-22)19(25)15-12-13-11-14(24(27)28)5-6-18(13)29-20(15)26/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVQHPFESZLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The reaction between 2-fluoroaniline and bis(2-chloroethyl)amine hydrochloride in the presence of a base such as sodium hydroxide yields 1-(2-fluorophenyl)piperazine.
Coupling with Chromenone: The piperazine derivative is then coupled with 6-nitro-2H-chromen-2-one in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Coumarin-Piperazine Family
Substituent Variations on the Coumarin Core
- 6-Nitro vs. 6-Methoxy Coumarins: The nitro group at position 6 in the target compound contrasts with methoxy-substituted analogs (e.g., 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde).
Linker Modifications
- Carbonyl vs. Acetyl/Propoxy Linkers :
The carbonyl linker in the target compound differs from acetyl (e.g., ) or propoxy linkers (e.g., 4f in ). Carbonyl groups may improve conformational rigidity, whereas acetyl/propoxy linkers offer flexibility, influencing receptor binding kinetics .
Piperazine Substituents
- 2-Fluorophenyl vs. Other Aromatic Groups : The 2-fluorophenyl group on the piperazine ring is a key pharmacophore in CNS-targeting compounds (e.g., antipsychotics). Analogous compounds with 2,3-dimethylphenyl () or benzaldehyde-derived substituents () exhibit varied receptor affinities, suggesting fluorophenyl groups enhance blood-brain barrier penetration .
Biological Activity
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including neuroprotective and anti-cancer properties. The following sections will detail the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H16FN3O4
- Molecular Weight : 345.33 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Contributes to psychoactive and pharmacological properties. |
| Fluorophenyl Group | Enhances lipophilicity and biological activity. |
| Nitro Group | Often associated with increased reactivity and potential biological targets. |
Pharmacological Profiles
Research indicates that this compound exhibits various biological activities:
-
Monoamine Oxidase (MAO) Inhibition :
- The compound has been evaluated for its inhibitory effects on MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters.
- IC50 Values : The compound showed promising inhibitory activity with IC50 values comparable to known MAO inhibitors, suggesting potential use in treating neurodegenerative diseases.
-
Antimicrobial Activity :
- Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- A SAR (Structure-Activity Relationship) analysis revealed that modifications to the piperazine ring could enhance antibacterial efficacy.
-
Anticancer Potential :
- In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may act as a lead candidate for cancer therapy.
- The mechanism of action appears to involve apoptosis induction in cancer cells.
Study 1: MAO Inhibition
A study conducted by researchers synthesized several piperazine derivatives, including the target compound, and evaluated their MAO inhibitory activities. The most potent derivative showed an IC50 value of 0.013 µM against MAO-B, indicating strong selectivity over MAO-A .
Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial activity of several coumarin derivatives was assessed, with some showing significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The tested compounds were derived from similar structural frameworks as the target compound .
Cytotoxicity Assessment
Cytotoxicity studies were performed using L929 fibroblast cells to evaluate the safety profile of the compound. The results indicated that while some derivatives caused cell death at higher concentrations, others (including the target compound) exhibited lower toxicity, making them more suitable for therapeutic applications .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| MAO-B Inhibition | IC50 = 0.013 µM | |
| Antimicrobial | Significant inhibition against S. aureus | |
| Cytotoxicity | Low toxicity at therapeutic doses |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Substituent | Activity (IC50) |
|---|---|---|
| T3 | -Cl | 1.57 µM |
| T6 | -Br | 0.013 µM |
| T12 | -OCH3 | 0.10 µM |
Q & A
Q. What strategies mitigate synthetic challenges, such as low yields during piperazine coupling or nitro group reduction?
- Methodological Answer :
- Coupling Optimization : Switch from EDCI/HOBt to T3P®/DIPEA for higher efficiency. Monitor pH to avoid premature deprotonation of the piperazine .
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) risks over-reduction; use SnCl₂/HCl for selective conversion to -NH₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
